molecular formula C14H20O2S B15355682 Propyl 2-(4-propylsulfanylphenyl)acetate

Propyl 2-(4-propylsulfanylphenyl)acetate

Cat. No.: B15355682
M. Wt: 252.37 g/mol
InChI Key: WHUBOSHPJBFRIV-UHFFFAOYSA-N
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Description

Propyl 2-(4-propylsulfanylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with a propylsulfanyl group (-SPr) at the para position and an acetate ester moiety. The propylsulfanyl group introduces moderate lipophilicity and electron-donating effects due to the sulfur atom’s polarizability and the alkyl chain’s inductive effects.

Properties

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

propyl 2-(4-propylsulfanylphenyl)acetate

InChI

InChI=1S/C14H20O2S/c1-3-9-16-14(15)11-12-5-7-13(8-6-12)17-10-4-2/h5-8H,3-4,9-11H2,1-2H3

InChI Key

WHUBOSHPJBFRIV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=CC=C(C=C1)SCCC

Origin of Product

United States

Scientific Research Applications

Propyl 2-(4-propylsulfanylphenyl)acetate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propyl 2-(4-propylsulfanylphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Effects: Alkylthio vs. Trifluoromethoxy Groups

The table below compares Propyl 2-(4-propylsulfanylphenyl)acetate with two analogs from , highlighting substituent-driven differences:

Compound Substituent on Phenyl Ring Key Properties
This compound (Target) -SPr (propylsulfanyl) Moderate lipophilicity; weak electron-donating effects due to sulfur and alkyl chain.
2-(4-(Methylthio)phenyl)propyl 2-(4-(trifluoromethoxy)phenyl)acetate -SMe (methylthio) Higher solubility in polar solvents compared to -SPr; smaller steric footprint.
2-(4-(Trifluoromethoxy)phenyl)propyl 2-(4-(trifluoromethoxy)phenyl)acetate -OCF₃ (trifluoromethoxy) Strong electron-withdrawing effects; enhanced hydrolytic stability and hydrophobicity.

Key Findings :

  • Electronic Effects : Trifluoromethoxy (-OCF₃) groups (as in the second analog) create a strong electron-withdrawing environment, contrasting with the electron-donating nature of -SPr. This difference could influence reactivity in electrophilic substitution or catalytic processes .

Structural Complexity: Thiazole-Pyrrole Systems vs. Simple Esters

The compound propyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate () introduces a thiazole-pyrrole heterocyclic system, diverging significantly from the target compound’s simplicity:

Feature This compound Thiazole-Pyrrole Ester
Molecular Weight Lower (estimated ~280 g/mol) Higher (C₂₆H₂₆N₂O₄S; ~462.56 g/mol)
Aromatic Systems Single phenyl ring Two methoxyphenyl groups, thiazole, pyrrole
Functional Groups Ester, thioether Ester, methoxy, thiazole, pyrrole
Potential Applications Intermediate for functional materials Bioactive molecules (e.g., antimicrobials)

Key Findings :

  • Bioactivity : The thiazole-pyrrole system in ’s compound may exhibit enhanced biological activity due to aromatic stacking and hydrogen-bonding capabilities, unlike the target compound’s simpler structure.
  • Synthetic Complexity : The target compound’s synthesis is likely more straightforward compared to the multi-step processes required for heterocyclic systems .

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